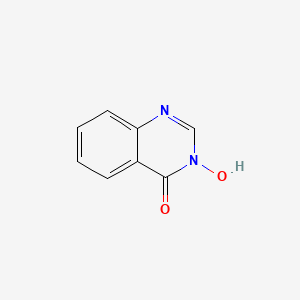
4-Quinazolinol, 3-oxide
Übersicht
Beschreibung
4-Quinazolinol, 3-oxide is a heterocyclic organic compound with the molecular formula C(_8)H(_6)N(_2)O(_2) It is a derivative of quinazoline, featuring an oxygen atom bonded to the nitrogen at the third position, forming an N-oxide
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 4-Chinolinol, 3-oxid umfasst typischerweise die Oxidation von Chinolin-Derivaten. Ein übliches Verfahren ist die Oxidation von Chinolin mit Wasserstoffperoxid in Gegenwart von Essigsäure. Die Reaktion wird unter kontrollierten Temperaturbedingungen durchgeführt, um die selektive Bildung des N-Oxids sicherzustellen.
Industrielle Produktionsverfahren: Die industrielle Produktion von 4-Chinolinol, 3-oxid kann ähnliche Oxidationsprozesse, jedoch in größerem Maßstab, umfassen. Die Verwendung von Durchflussreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit erhöhen. Katalysatoren wie m-Chlorperbenzoesäure (MCPBA) können ebenfalls eingesetzt werden, um den Oxidationsprozess effizient zu erleichtern {_svg_1}.
Analyse Chemischer Reaktionen
Reaktionstypen: 4-Chinolinol, 3-oxid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Weitere Oxidation kann zur Bildung von Chinolin-Dioxiden führen.
Reduktion: Reduktionsreaktionen können das N-Oxid wieder in das Ausgangschinolin umwandeln.
Substitution: Elektrophile und nucleophile Substitutionsreaktionen können an verschiedenen Positionen am Chinolinring auftreten.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid, MCPBA und andere Persäuren.
Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff (Pd/C) oder anderen Reduktionsmitteln wie Natriumborhydrid.
Substitution: Halogenierungsmittel, Alkylierungsmittel und Nucleophile unter geeigneten Bedingungen.
Hauptprodukte:
Oxidation: Chinolin-Dioxide.
Reduktion: Chinolin.
Substitution: Verschiedene substituierte Chinolin-Derivate abhängig von den verwendeten Reagenzien.
Wissenschaftliche Forschungsanwendungen
4-Chinolinol, 3-oxid hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es dient als Zwischenprodukt bei der Synthese komplexerer Chinolin-Derivate und anderer heterocyclischer Verbindungen.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.
Medizin: Es laufen Forschungen zur Erforschung seiner Verwendung bei der Entwicklung neuer Arzneimittel, insbesondere aufgrund seiner potenziellen entzündungshemmenden und antitumoralen Wirkungen.
Industrie: Es wird bei der Entwicklung von Farbstoffen, Pigmenten und anderen Industriechemikalien verwendet.
5. Wirkmechanismus
Der Mechanismus, durch den 4-Chinolinol, 3-oxid seine Wirkungen entfaltet, umfasst seine Wechselwirkung mit verschiedenen molekularen Zielen. Die N-Oxid-Gruppe kann an Redoxreaktionen teilnehmen und so oxidativen Stress-Signalwege in Zellen beeinflussen. Es kann auch mit Enzymen und Rezeptoren interagieren, ihre Aktivität modulieren und so zu biologischen Wirkungen wie der Hemmung der Zellproliferation oder der Induktion von Apoptose in Krebszellen führen .
Ähnliche Verbindungen:
Chinolin: Die Stammverbindung ohne die N-Oxid-Gruppe.
Chinolin-1-oxid: Ein weiteres N-Oxid-Derivat mit dem Sauerstoff an einer anderen Position.
2-Methylchinolin-4-ol 3-oxid: Ein methyliertes Derivat.
Vergleich: 4-Chinolinol, 3-oxid ist aufgrund seiner spezifischen N-Oxid-Funktionalität einzigartig, die im Vergleich zu seinen Analoga eine unterschiedliche chemische Reaktivität und biologische Aktivität verleiht. Die Position der N-Oxid-Gruppe kann die Eigenschaften der Verbindung erheblich beeinflussen, was 4-Chinolinol, 3-oxid besonders wertvoll für spezifische Anwendungen in der medizinischen Chemie und industriellen Prozessen macht .
Wirkmechanismus
The mechanism by which 4-Quinazolinol, 3-oxide exerts its effects involves its interaction with various molecular targets. The N-oxide group can participate in redox reactions, influencing cellular oxidative stress pathways. It may also interact with enzymes and receptors, modulating their activity and leading to biological effects such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Quinazoline: The parent compound without the N-oxide group.
Quinazoline 1-oxide: Another N-oxide derivative with the oxygen at a different position.
2-Methylquinazolin-4-ol 3-oxide: A methyl-substituted derivative.
Comparison: 4-Quinazolinol, 3-oxide is unique due to its specific N-oxide functionality, which imparts distinct chemical reactivity and biological activity compared to its analogs. The position of the N-oxide group can significantly influence the compound’s properties, making this compound particularly valuable for specific applications in medicinal chemistry and industrial processes .
Eigenschaften
IUPAC Name |
3-hydroxyquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8-6-3-1-2-4-7(6)9-5-10(8)12/h1-5,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKAYLCIAMUNIHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70275783 | |
| Record name | 4-Quinazolinol, 3-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70275783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7152-38-7, 5319-71-1 | |
| Record name | 4-Quinazolinol, 3-oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22483 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC522969 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522969 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Quinazolinol, 3-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70275783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


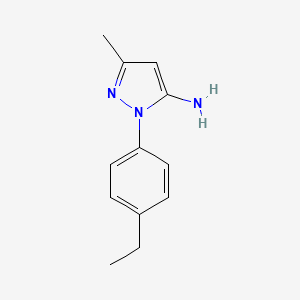
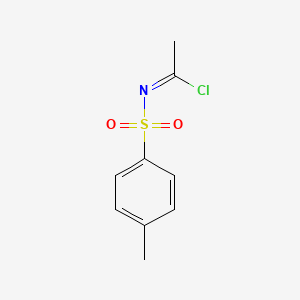
![2-[(2-fluorophenyl)formamido]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B12121635.png)
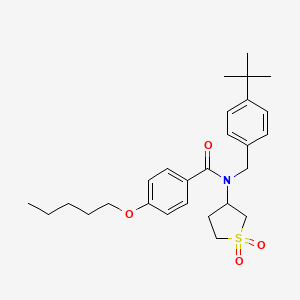
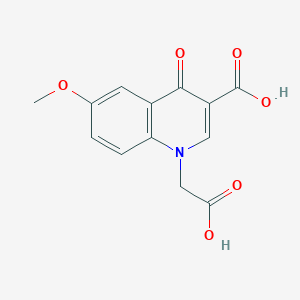
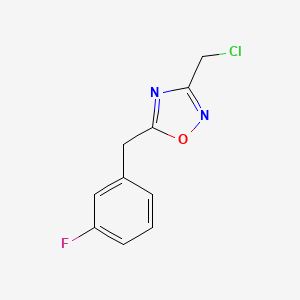
![ethyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12121655.png)
![2-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)butanoic acid](/img/structure/B12121657.png)
![8-Methoxy-3-[(4-methylpiperazinyl)carbonyl]chromen-2-one](/img/structure/B12121658.png)

![6-decyl-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12121662.png)
![(4-Bromo-2-methylphenyl)[(4-ethoxy-2,3-dimethylphenyl)sulfonyl]amine](/img/structure/B12121663.png)

![6-Methyl-3-{[3-(trifluoromethyl)phenyl]amino}-1,2,4-triazin-5-ol](/img/structure/B12121674.png)
